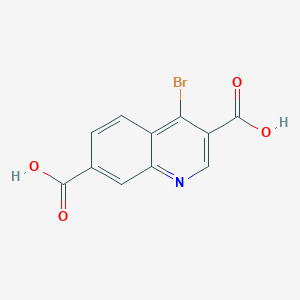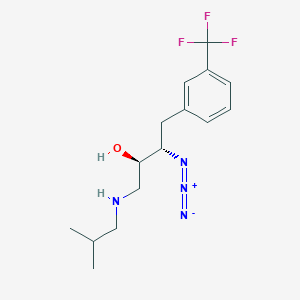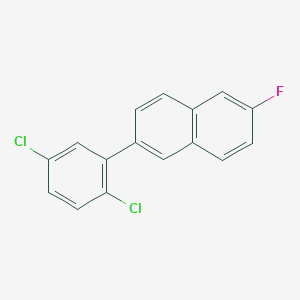![molecular formula C33H27N5 B11833465 [4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)
[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine is a complex organic compound that features a tetrazole ring, a trityl group, and a methanamine moiety
Métodos De Preparación
The synthesis of [4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine typically involves multiple steps, starting with the formation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile in the presence of a catalyst. The trityl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the methanamine group is added via a reductive amination process. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Análisis De Reacciones Químicas
[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine moiety, using reagents like alkyl halides.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of [4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological activity. The trityl group provides steric bulk, which can influence the compound’s binding affinity and selectivity. The methanamine moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar compounds to [4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine include other tetrazole-containing molecules, such as:
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole
- 4-Aminobenzenesulfonic acid compound with 1-(4-chlorobenzyl)-4-octyl-1,4-dihydro-5H-tetraazol-5-imine
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the tetrazole ring, trityl group, and methanamine moiety, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C33H27N5 |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C33H27N5/c34-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-35-36-37-38(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24,34H2 |
Clave InChI |
ZLYJIFZYUSWGHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-](/img/structure/B11833382.png)


![Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-](/img/structure/B11833406.png)

![1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B11833412.png)

![(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11833426.png)


![[(4'aR,7'aS)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanol](/img/structure/B11833434.png)



